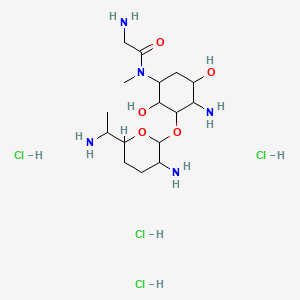
O-Methyl-L-tyrosine phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl-L-tyrosine phenylmethyl ester, also known as methyl (2S)-2-amino-3-[4-(benzyloxy)phenyl]propanoate, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of a methyl ester group and a phenylmethyl (benzyl) group attached to the tyrosine molecule. It has the molecular formula C17H19NO3 and a molecular weight of 285.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-L-tyrosine phenylmethyl ester typically involves the esterification of L-tyrosine with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
L-Tyrosine+MethanolAcid CatalystO-Methyl-L-tyrosine phenylmethyl ester
The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
O-Methyl-L-tyrosine phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
O-Methyl-L-tyrosine phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of O-Methyl-L-tyrosine phenylmethyl ester involves its interaction with enzymes and proteins. The compound can act as a substrate for enzymes that modify amino acids, leading to changes in protein structure and function. The phenylmethyl group can enhance the compound’s binding affinity to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- O-Benzyl-L-tyrosine methyl ester
- O-Methyl-L-phenylalanine
- L-Tyrosine methyl ester
Uniqueness
O-Methyl-L-tyrosine phenylmethyl ester is unique due to the presence of both a methyl ester and a phenylmethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with enzymes and proteins, making it valuable in research and industrial applications .
Properties
CAS No. |
55456-41-2 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C17H19NO3/c1-20-15-9-7-13(8-10-15)11-16(18)17(19)21-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1 |
InChI Key |
JYRNVSKKZGIZOA-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)
![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14129186.png)
![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)



